Spilanthol (CAS: 25394-57-4), chemically identified as (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, is a high-value, bioactive N-alkylamide predominantly sourced from Acmella oleracea (paracress) [1]. In industrial and pharmaceutical procurement, it is highly sought after for its potent local anesthetic, trigeminal (tingling and sialagogue), and transdermal permeation-enhancing properties [2]. Unlike standard synthetic amino-amide anesthetics or generic botanical extracts, high-purity spilanthol offers a unique multifunctional profile, acting simultaneously as a rapid-onset numbing agent, a botox-like muscle relaxant for anti-aging cosmetics, and a highly effective botanical larvicide. Its near-optimal physicochemical properties (MW = 221.3 Da, logP = 3.6) make it exceptionally well-suited for integration into topical emulsions, mucoadhesive films, and functional oral care formulations.
Generic substitution of spilanthol with other botanical alkamides or synthetic anesthetics frequently fails due to strict structure-activity requirements. Substituting spilanthol with closely related in-class analogs like trans-pellitorine results in a complete loss of the intense tingling and numbing sensation, as the specific (Z)-alkene geometry in spilanthol is strictly required for robust TRPA1/TRPV1 activation [1]. Furthermore, replacing spilanthol with standard synthetic topical anesthetics (e.g., benzocaine or lidocaine) eliminates the compound's dual utility as a transdermal penetration enhancer and botanical muscle relaxant, forcing formulators to procure multiple separate ingredients to achieve the same multifunctional profile in premium oral care or dermatological products [2].
Spilanthol provides rapid-onset local anesthesia comparable or superior to the commercial gold standard EMLA (2.5% lidocaine / 2.5% prilocaine). In in vivo tail-flick assays, isolated spilanthol achieved an onset time of just 5 minutes and maintained comparable anesthesia duration to EMLA, but required a significantly lower applied dose (~100 μg for spilanthol vs. 7.5 mg for EMLA) [1].
| Evidence Dimension | Topical anesthetic dose required for equivalent efficacy |
| Target Compound Data | ~100 μg (Spilanthol) |
| Comparator Or Baseline | 7.5 mg (EMLA: Lidocaine/Prilocaine) |
| Quantified Difference | ~75-fold lower mass dose required for Spilanthol |
| Conditions | In vivo tail-flick model, topical application |
Allows formulators to achieve rapid, potent local anesthesia at dramatically lower active ingredient concentrations compared to traditional amino-amide anesthetics.
While both spilanthol and the related alkamide pellitorine act as sialagogues (mouth-watering agents), their trigeminal sensory profiles differ drastically based on alkene geometry. Spilanthol, possessing a (Z)-double bond ((E,E,Z)-2,6,8-decatrienoic acid N-isobutylamide), delivers an intense tingling and numbing sensation alongside salivation. In contrast, all-trans-pellitorine ((E,E)-2,4-decadienoic acid N-isobutylamide) provides long-lasting salivation but lacks the strong tingling effect [1].
| Evidence Dimension | Trigeminal sensory activation (tingling vs. salivation) |
| Target Compound Data | Intense tingling + high-impact salivation (Spilanthol) |
| Comparator Or Baseline | Long-lasting salivation with minimal tingling (trans-Pellitorine) |
| Quantified Difference | Presence of the cis-double bond in spilanthol unlocks the high-intensity tingling/numbing effect absent in all-trans analogs |
| Conditions | Human sensory evaluation / Structure-activity relationship studies |
Ensures precise selection of spilanthol for oral care or flavor applications where a distinct numbing/tingling sensation is strictly required, rather than just moisture enhancement.
For biopesticide and vector control applications, high-purity spilanthol demonstrates significantly higher acute toxicity against mosquito larvae compared to crude essential oils. Against 3rd instar larvae of Culex quinquefasciatus, isolated spilanthol achieved an LC50 of 3.1 μL/L, whereas the crude Acmella oleracea essential oil required 16.1 μL/L to achieve the same lethality [1].
| Evidence Dimension | Acute larvicidal toxicity (LC50) |
| Target Compound Data | 3.1 μL/L (Isolated Spilanthol) |
| Comparator Or Baseline | 16.1 μL/L (Acmella oleracea Essential Oil) |
| Quantified Difference | Isolated spilanthol is >5x more potent than the crude essential oil |
| Conditions | In vitro assay against 3rd instar Culex quinquefasciatus larvae |
Justifies the procurement of purified spilanthol over crude extracts to minimize formulation volume and maximize lethality in botanical biopesticides.
Spilanthol (MW = 221.3 Da, logP = 3.6) exhibits near-optimal physicochemical properties for transdermal delivery. Beyond its own rapid skin permeation, it acts as a highly effective penetration enhancer for other lipophilic actives. When formulated in topical emulsions, spilanthol successfully drives co-administered compounds like piceatannol into deeper skin layers, functioning simultaneously as an active anti-wrinkle agent and a vehicle enhancer[1].
| Evidence Dimension | Transdermal permeation utility |
| Target Compound Data | Dual-action active and penetration enhancer (Spilanthol) |
| Comparator Or Baseline | Standard passive diffusion (Baseline) |
| Quantified Difference | Significant enhancement of co-active (piceatannol) diffusion into deeper epidermal/dermal layers |
| Conditions | In vitro Franz diffusion cells using Strat-M synthetic membrane |
Provides dual-utility in premium cosmetics, reducing the need for separate synthetic penetration enhancers like azone or propylene glycol.
Due to its rapid onset and high potency at microgram doses, spilanthol is an ideal active pharmaceutical ingredient (API) for mucoadhesive films and topical numbing gels, serving as a botanical alternative to benzocaine or lidocaine/prilocaine mixtures [1].
Spilanthol's dual functionality as a botox-like muscle relaxant and a transdermal penetration enhancer makes it highly valuable for premium anti-wrinkle serums, where it actively reduces expression lines while driving co-actives deeper into the stratum corneum[2].
In dry-mouth therapies, specialized toothpastes, and functional chewing gums, spilanthol is the preferred alkamide over pellitorine when a robust tingling/numbing sensation is required in tandem with high-impact salivation [3].
High-purity spilanthol serves as a potent, low-dose botanical larvicide for mosquito control programs, offering a highly lethal alternative to crude essential oils or synthetic agents against Culex and Anopheles species[4].